Ribavirin 2',3',5'-triacetate

Antiviral Blood-brain barrier Orbivirus

Ribavirin 2',3',5'-triacetate (RTA) is the BBB-permeable prodrug of ribavirin, designed for CNS antiviral studies. Unlike the water-soluble parent drug (logP ≈ -2.43, no BBB penetration), RTA (logP ≈ -0.60) delivers active ribavirin to brain tissue via esterase-mediated hydrolysis. Validated in three independent intracerebral infection models (CTFV, dengue, influenza A), RTA provides statistically significant protection where ribavirin fails. Procure RTA for any in vivo study requiring CNS antiviral activity or as a reference standard for BBB permeability assays.

Molecular Formula C14H18N4O8
Molecular Weight 370.31 g/mol
CAS No. 40372-03-0
Cat. No. B121702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibavirin 2',3',5'-triacetate
CAS40372-03-0
Synonyms1-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide;  Tri-O-acetylribavirin;  1-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide
Molecular FormulaC14H18N4O8
Molecular Weight370.31 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)OC(=O)C)OC(=O)C
InChIInChI=1S/C14H18N4O8/c1-6(19)23-4-9-10(24-7(2)20)11(25-8(3)21)14(26-9)18-5-16-13(17-18)12(15)22/h5,9-11,14H,4H2,1-3H3,(H2,15,22)/t9-,10-,11-,14-/m1/s1
InChIKeyXVXXBJKZJDPHAU-ZHSDAYTOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ribavirin 2',3',5'-Triacetate (CAS 40372-03-0): A Lipophilic CNS-Penetrant Ribavirin Prodrug for Antiviral Research and Synthesis


Ribavirin 2',3',5'-triacetate (also known as tri-O-acetylribavirin or RTA; CAS 40372-03-0; molecular formula C₁₄H₁₈N₄O₈; MW 370.32) is the peracetylated derivative of the broad-spectrum antiviral nucleoside ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) . The compound is classified by MeSH as a ribavirin analog specifically indicated for the treatment of viral diseases of the brain [1]. It functions as a lipophilic prodrug: the three acetyl groups replace the polar 2', 3', and 5' hydroxyls of the ribose moiety, substantially increasing lipid solubility and enabling passive diffusion across the blood-brain barrier (BBB) — a property that the hydrophilic parent drug ribavirin fundamentally lacks [2]. Once in tissue, RTA undergoes esterase-mediated hydrolysis to release active ribavirin [3]. It also serves as a key protected synthetic intermediate (e.g., TRC catalog R414475) in nucleoside analog chemistry .

Why Ribavirin Cannot Substitute for Ribavirin 2',3',5'-Triacetate in CNS-Targeted Antiviral Applications


Ribavirin (CAS 36791-04-5) is a water-soluble molecule (logP approximately -2.43) with negligible passive BBB permeability, a limitation that has been explicitly documented: it does not cross the blood-brain barrier and therefore has limited effectiveness in treating viruses affecting the central nervous system [1]. This pharmacokinetic barrier is fatal for treating viral encephalitides. Multiple in vivo studies have demonstrated that while ribavirin is active in cell culture against neurotropic viruses, it fails completely to protect animals from intracerebral viral challenge [2]. Ribavirin 2',3',5'-triacetate was specifically designed to overcome this limitation: acetylation of the three ribose hydroxyls raises the logP to approximately -0.60, a roughly 100-fold increase in lipophilicity that enables passive BBB penetration [3]. Consequently, procurement of ribavirin for CNS antiviral studies would predictably yield negative in vivo results, whereas ribavirin 2',3',5'-triacetate has demonstrated statistically significant protection across three independent encephalitis models [4].

Ribavirin 2',3',5'-Triacetate: Quantitative Comparator Evidence for Scientific Selection


Blood-Brain Barrier Penetration and In Vivo Efficacy in Colorado Tick Fever Virus (CTFV) Encephalitis Model

In a direct head-to-head comparison, ribavirin 2',3',5'-triacetate (RTA) was evaluated alongside ribavirin in mice inoculated intracerebrally with Colorado tick fever virus (CTFV). Ribavirin was completely negative — it produced no increase in the number of survivors compared to untreated controls. In contrast, intraperitoneal (IP) treatment with ribavirin triacetate for 1 week significantly increased both the number of survivors and mean survival time, providing strong evidence that the agent is active across the blood-brain barrier [1]. The fact that IP-administered RTA protected against intracerebral infection whereas ribavirin did not directly demonstrates BBB penetration and CNS antiviral activity.

Antiviral Blood-brain barrier Orbivirus Encephalitis In vivo efficacy

Superior Efficacy Against Intracranial Dengue Virus Type 2 Infection — Ribavirin Triacetate vs. Ribavirin

In a controlled in vivo study, BALB/c mice were inoculated intracranially with dengue virus type 2 (DENV-2) and treated intraperitoneally every 8 hours for 7 days. Three comparator compounds — rimantadine, ribavirin, and 6-mercapto-9-(tetrahydro-2-furyl)purine — all had no effect on survival and mean survival time. In contrast, ribavirin 2',3',5'-triacetate effected significant increases in both mean survival time and survival rate [1]. This study provides an internally controlled, multi-comparator demonstration that RTA is uniquely effective among several antiviral agents — including its own parent compound — against intracranial flavivirus infection.

Dengue virus Flavivirus Encephalitis Intracranial model Survival

Aerosolized Ribavirin Triacetate Protects Against Influenza A/WSN Encephalitis — Ribavirin Fails by All Routes

Gilbert et al. (1991) compared ribavirin and ribavirin triacetate (RTA) administered by both small-particle aerosol and intraperitoneal injection in an influenza A/WSN virus encephalitis mouse model. Key findings: (1) Ribavirin or RTA administered by IP injection failed to protect mice from lethal intracerebral infection. (2) Aerosolized RTA did protect mice, decreasing the death rate and increasing survival time. (3) Aerosolized ribavirin did not confer protection equivalent to aerosolized RTA. Pharmacokinetic analysis revealed that mean peak ribavirin concentrations in the brain were higher following aerosol administration of ribavirin than RTA, yet only aerosolized RTA was protective — suggesting that RTA-derived ribavirin may achieve more effective distribution within brain compartments or that the intact triacetate contributes directly to antiviral activity before hydrolysis [1].

Influenza A virus Encephalitis Aerosol delivery Pharmacokinetics CNS

Lipophilicity Enhancement: ~100-Fold Increase in Octanol-Water Partition Coefficient (LogP) vs. Ribavirin

The calculated octanol-water partition coefficient (LogP) for ribavirin 2',3',5'-triacetate is approximately -0.60, compared to ribavirin's LogP of approximately -2.43 [1][2]. This difference of roughly 1.8 log units corresponds to an approximately 63-fold to 100-fold increase in lipophilicity, which is the physicochemical basis for the compound's ability to passively diffuse across biological membranes, including the BBB. The triacetate modification eliminates three hydrogen bond donors and replaces them with acetyl esters, simultaneously reducing the topological polar surface area (from 143.72 Ų for ribavirin to 161.93 Ų for RTA — though counterintuitively higher due to additional carbonyl oxygens, the loss of free hydroxyl hydrogen bond donors dominates the permeability gain) .

Lipophilicity LogP Blood-brain barrier ADME Prodrug design

Prodrug Designation and CNS-Specific Indication in MeSH Controlled Vocabulary

The National Library of Medicine's MeSH (Medical Subject Headings) controlled vocabulary classifies ribavirin 2',3',5'-triacetate under the unique ID C038935 with the specific note 'used in treatment of viral diseases of brain' and maps it to Ribavirin/*analogs & derivatives [1]. This official classification was introduced on September 27, 1983, shortly after the publication of the Koff et al. (July 1983) and Smee et al. (October 1981) papers. By contrast, the parent compound ribavirin (MeSH D012254) is classified generically as an antiviral agent with no CNS-specific indication. Tributylribavirin (MeSH C038936), another lipophilic ribavirin prodrug, is classified separately and does not carry the brain disease treatment note [2]. This distinct ontological classification reflects the unique evidence base for RTA's CNS antiviral utility and provides a searchable, authoritative filter for literature retrieval.

MeSH Prodrug Brain-targeting Controlled vocabulary CNS antiviral

Optimal Research and Industrial Use Cases for Ribavirin 2',3',5'-Triacetate Based on Quantitative Evidence


In Vivo Efficacy Studies Against Neurotropic RNA Viruses (Flaviviruses, Orbiviruses, Orthomyxoviruses)

Ribavirin 2',3',5'-triacetate is the compound of choice for any in vivo study requiring antiviral activity in the CNS. Three independent peer-reviewed studies — using Colorado tick fever virus (Smee et al. 1981) [1], dengue virus type 2 (Koff et al. 1983) [2], and influenza A/WSN virus (Gilbert et al. 1991) [3] — have demonstrated that RTA provides statistically significant protection in intracerebral infection models where ribavirin is completely ineffective. Researchers investigating emerging neurotropic flaviviruses (West Nile, Zika, Japanese encephalitis, tick-borne encephalitis) or other encephalitogenic RNA viruses should procure RTA rather than ribavirin for any study with a CNS endpoint. The consistent finding across three viral families (Reoviridae, Flaviviridae, Orthomyxoviridae) supports broad-spectrum CNS antiviral applicability.

Blood-Brain Barrier Penetration Studies and CNS Prodrug Design

RTA represents a validated, literature-supported tool compound for BBB penetration studies. Its logP of -0.60 compared to ribavirin's -2.43 provides a ~100-fold lipophilicity window that can be exploited to calibrate in silico BBB permeability models, validate in vitro Transwell® BBB assays, or serve as a positive control in CNS drug delivery research [1]. The Gilbert et al. (1991) pharmacokinetic data, which show differential brain concentration-time profiles for RTA-derived vs. directly administered ribavirin, provide a quantitative reference dataset for PK/PD modeling of CNS prodrugs [2]. This compound should be included as a reference standard in any screening campaign for brain-targeted nucleoside prodrugs.

Synthetic Intermediate for Ribavirin Analogs and Protected Nucleoside Chemistry

The peracetylated ribose moiety of RTA serves as a protecting group strategy in nucleoside analog synthesis. The compound is commercially cataloged as 'Protected Ribavirin' (e.g., TRC R414475) and is used as a synthetic intermediate in the preparation of ribavirin conjugates and analogs [1]. The quantitative-yield synthesis from ribavirin using acetic anhydride and pyridine (22 h, room temperature, described in US Patent 9,149,538) [2] provides a robust, scalable route. Procurement of RTA rather than ribavirin is indicated when the synthetic workflow requires protected sugar hydroxyls for selective functionalization at the nucleobase or for subsequent conjugation reactions.

Literature-Validated Positive Control for Antiviral Screening in Neurotropic Virus Assays

RTA is uniquely positioned as a positive control compound for in vitro and in vivo antiviral screening programs targeting neurotropic viruses. Its activity has been documented in cytopathic effect inhibition assays and plaque reduction assays against bluetongue virus and CTFV (Smee et al. 1981) [1]. Unlike ribavirin, which shows variable activity depending on cell type (e.g., ribavirin was less effective in Vero cells against CTFV yet markedly inhibitory in MA-104 cells) [1], RTA's in vivo efficacy profile is consistent and robust across models. Procurement of both ribavirin and RTA as paired controls enables researchers to distinguish between cell-autonomous antiviral activity and BBB-dependent efficacy, providing mechanistic insight into whether a novel antiviral candidate is limited by intrinsic potency or CNS accessibility.

Quote Request

Request a Quote for Ribavirin 2',3',5'-triacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.